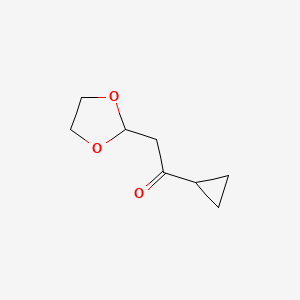
4-Chloro-2-methylpyridazin-3(2H)-one
Overview
Description
4-Chloro-2-methylpyridazin-3(2H)-one, also known as CMP, is a heterocyclic compound that has gained significant attention in scientific research due to its unique structure and properties. CMP is a pyridazine derivative that contains a chloro and methyl group at positions 4 and 2, respectively. This molecule has been synthesized using various methods and has been studied extensively for its potential applications in different fields, including medicinal chemistry, agricultural science, and material science.
Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis as an Intermediate
4-Chloro-2-methylpyridazin-3(2H)-one serves as an important intermediate in the synthesis of various compounds. For instance, it's used in the synthesis of pesticides and anti-viral drugs. The synthesis process typically involves multiple steps, starting from readily available materials like hydrazine hydrate and citraconic anhydride, and has been optimized for industrial production due to its mild reaction conditions and ease of operation (Yang Shao-juan, 2012).
Function in Homolytic Substitution Reactions
This compound plays a role in homolytic substitution reactions, leading to the formation of functionalized pyridazinones. Such reactions are fundamental in organic chemistry for introducing various functional groups into a molecule, thereby modifying its chemical properties (V. D. Piaz, M. Giovannoni, G. Ciciani, 1993).
Chlorination of Methyl Derivatives
In studies of free radical chlorination, this compound is utilized to explore the chlorination of methyl derivatives of pyridine, pyrazine, and thiazole. This research contributes to our understanding of how chlorination can be selectively achieved in different chemical contexts (K. Rubina, I. Iovel', Y. Gol'dberg, F. V. Shimanskaya, 1989).
Corrosion Inhibition
- Steel Corrosion Inhibition: this compound derivatives have been studied for their efficacy in inhibiting steel corrosion in acidic environments. These studies involve understanding the adsorption behavior of these compounds on steel surfaces and their effectiveness in preventing corrosion, which has practical implications in material science and engineering (M. Bouklah, N. Benchat, B. Hammouti, A. Aouniti, S. Kertit, 2006).
Structural and Theoretical Studies
Crystal Structure Analysis
The structural characteristics of pyridazin-3(2H)-ones, including this compound, have been a subject of research. Studies involving X-ray diffraction and other techniques provide insights into the molecular arrangement and hydrogen bonding patterns, contributing to the broader understanding of chemical structures (A. J. Blake, H. Mcnab, 1996).
Theoretical Studies on Corrosion Inhibition
Density functional theory (DFT) calculations have been used to study the inhibitory action of pyridazinone derivatives, including this compound, against copper corrosion. This theoretical approach helps in predicting the efficiency of corrosion inhibitors and understanding the molecular interactions involved (A. Zarrouk, B. Hammouti, H. Zarrok, R. Salghi, M. Bouachrine, F. Bentiss, S. S. Al-Deyab, 2012).
properties
IUPAC Name |
4-chloro-2-methylpyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c1-8-5(9)4(6)2-3-7-8/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIFEBCWAJUBPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80499291 | |
| Record name | 4-Chloro-2-methylpyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80499291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69207-44-9 | |
| Record name | 4-Chloro-2-methylpyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80499291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-(2-ethoxyphenyl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B3150606.png)
![methyl 5-methyl-2-oxo-1-phenethyl-3-[(Z)-(3,4,5-trimethoxyanilino)methylidene]-1,2-dihydro-3H-pyrrole-4-carboxylate](/img/structure/B3150619.png)
![4,4,4-trifluoro-1-phenyl-1,3-butanedione 1-[N-(4-phenyl-1,3-thiazol-2-yl)hydrazone]](/img/structure/B3150631.png)


![1,1,1,5,5,5-hexafluoro-2,4-pentanedione 2-[N-(4-phenyl-1,3-thiazol-2-yl)hydrazone]](/img/structure/B3150652.png)

![Ethyl 4-(1H-benzo[d][1,2,3]triazol-1-yl)butanoate](/img/structure/B3150670.png)
![3-[(3-Methylbenzyl)sulfanyl]-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B3150680.png)
